2-(4-tert-butylphenyl)-4,5,6,7-tetradeuterio-1H-benzimidazole
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Overview
Description
2-(4-tert-butylphenyl)-4,5,6,7-tetradeuterio-1H-benzimidazole: is a synthetic organic compound characterized by the presence of a benzimidazole core substituted with a tert-butylphenyl group and four deuterium atoms. The incorporation of deuterium atoms can enhance the compound’s stability and alter its metabolic pathways, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-4,5,6,7-tetradeuterio-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylphenylamine and deuterated reagents.
Formation of Benzimidazole Core: The benzimidazole core is formed through a cyclization reaction involving the condensation of 4-tert-butylphenylamine with a suitable deuterated aldehyde or ketone under acidic conditions.
Deuterium Incorporation: Deuterium atoms are introduced through the use of deuterated solvents and reagents during the synthesis. This can be achieved by using deuterated acids or bases in the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenyl)-4,5,6,7-tetradeuterio-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole products.
Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro compounds, and other electrophiles under controlled temperature and solvent conditions.
Major Products
Oxidation Products: Benzimidazole derivatives with oxidized functional groups.
Reduction Products: Reduced benzimidazole compounds with altered hydrogenation states.
Substitution Products: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(4-tert-butylphenyl)-4,5,6,7-tetradeuterio-1H-benzimidazole has diverse applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and interactions of benzimidazole derivatives in biological systems.
Industry: Utilized in the development of advanced materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-4,5,6,7-tetradeuterio-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in metabolic and signaling pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cellular signaling, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: A related compound with a similar tert-butylphenyl group but lacking the benzimidazole core.
2,4-Di-tert-butylphenol: Another compound with multiple tert-butyl groups and phenolic structure.
4-tert-Butylbenzoyl chloride: A compound used in the synthesis of various benzimidazole derivatives.
Uniqueness
2-(4-tert-butylphenyl)-4,5,6,7-tetradeuterio-1H-benzimidazole is unique due to the presence of deuterium atoms, which enhance its stability and alter its metabolic pathways. This makes it particularly valuable in research applications where isotopic labeling is required.
Properties
Molecular Formula |
C17H18N2 |
---|---|
Molecular Weight |
254.36 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4,5,6,7-tetradeuterio-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2/c1-17(2,3)13-10-8-12(9-11-13)16-18-14-6-4-5-7-15(14)19-16/h4-11H,1-3H3,(H,18,19)/i4D,5D,6D,7D |
InChI Key |
LQUNNCQSFFKSSK-UGWFXTGHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)C3=CC=C(C=C3)C(C)(C)C)[2H])[2H] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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